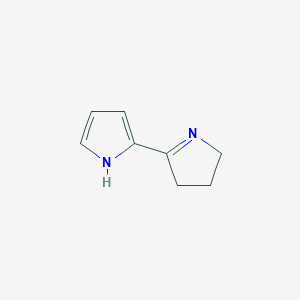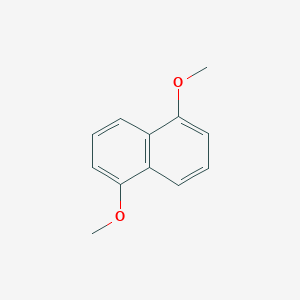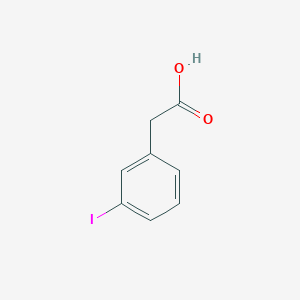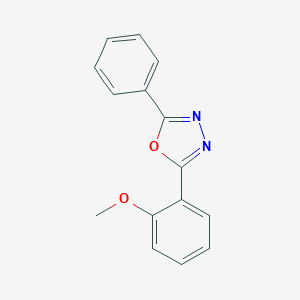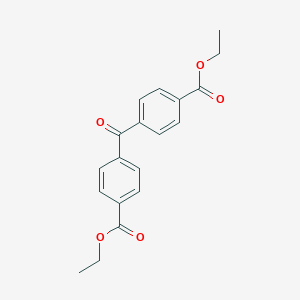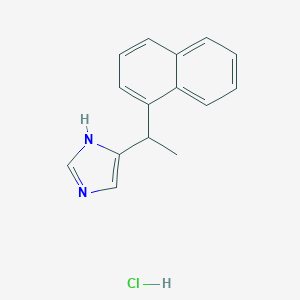
Asperlactone
Übersicht
Beschreibung
Asperlacton ist ein sekundärer Metabolit, der aus dem Pilz Aspergillus ochraceus isoliert wurde. Es gehört zur Klasse der Butenolide und zeichnet sich durch seine Furan-2(5H)-on-Struktur aus, die an den Positionen 3 und 5 jeweils durch (2S,3S)-3-Methyloxiran-2-yl- und (1S)-1-Hydroxyethylgruppen substituiert ist . Asperlacton weist bemerkenswerte antifungale und antibakterielle Eigenschaften auf, was es zu einer Verbindung von Interesse in verschiedenen wissenschaftlichen Bereichen macht .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von Asperlacton beinhaltet die Einarbeitung von Acetat und Sauerstoffgas in die Pilzkulturen von Aspergillus melleus. Der biosynthetische Weg legt eine Epoxid-vermittelte Umlagerung und Ringschlussreaktionen nahe . Die synthetische Herstellung von Asperlacton kann durch kundenspezifische Synthesemethoden erreicht werden, obwohl die Erfolgsrate aufgrund verschiedener objektiver Faktoren variieren kann .
Industrielle Produktionsmethoden: Asperlacton wird typischerweise durch Fermentationsprozesse hergestellt, die Aspergillus-Arten beinhalten. Die industriellen Produktionsmethoden konzentrieren sich auf die Optimierung der Wachstumsbedingungen der Pilzkulturen, um den Ertrag an Asperlacton zu maximieren. Dazu gehört die Kontrolle von Faktoren wie Temperatur, pH-Wert und Nährstoffverfügbarkeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Asperlacton unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Epoxid- und Hydroxylgruppen der Verbindung sind besonders reaktiv, was sie anfällig für nukleophile Angriffe macht.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Wasserstoffperoxid können verwendet werden, um Asperlacton zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um Asperlacton zu reduzieren.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit der Epoxidgruppe in Asperlacton reagieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Asperlacton mit modifizierten funktionellen Gruppen, wie z. B. hydroxylierte, aminierte und thiolierte Derivate.
Wissenschaftliche Forschungsanwendungen
Asperlacton hat aufgrund seiner biologischen Aktivitäten eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Industrie: Asperlacton wird in der Landwirtschaft als Insektenwachstumsregulator und Nematizid eingesetzt.
5. Wirkmechanismus
Asperlacton übt seine Wirkungen über mehrere Mechanismen aus:
Antifungale und antibakterielle Aktivität: Asperlacton stört die Integrität der Zellmembran von Pilzen und Bakterien, was zu Zelllyse und Tod führt.
Regulierung des Insektenwachstums: Die Verbindung interferiert mit der hormonellen Regulation des Insektenwachstums und hemmt deren Entwicklung und Fortpflanzung.
Wirkmechanismus
Asperlactone exerts its effects through multiple mechanisms:
Antifungal and Antibacterial Activity: this compound disrupts the cell membrane integrity of fungi and bacteria, leading to cell lysis and death.
Insect Growth Regulation: The compound interferes with the hormonal regulation of insect growth, inhibiting their development and reproduction.
Vergleich Mit ähnlichen Verbindungen
Asperlacton ist einzigartig unter ähnlichen Verbindungen aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Isoasperlacton: Ein strukturelles Isomer von Asperlacton mit ähnlichen biologischen Aktivitäten.
6-Methylsalicylsäure: Ein einfaches Polyketid, das als Vorläufer für verschiedene komplexe Metaboliten dient, darunter Asperlacton.
Die einzigartige Kombination von antifungalen, antibakteriellen und insektiziden Eigenschaften von Asperlacton sowie seine ausgeprägte chemische Struktur unterscheiden es von diesen ähnlichen Verbindungen.
Eigenschaften
IUPAC Name |
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNPJDEXLLCQG-DGCAKLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(OC2=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227215 | |
| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76375-62-7 | |
| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


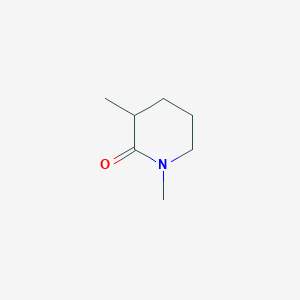
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
